(S)-cyclopropyl(3-((4-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,6-dihydroxy-1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)piperidin-1-yl)methanone (35b) belongs to the class of 6-dihydroxy-1H-benzo[d]imidazoles. These compounds are of significant interest in scientific research due to their potential as JNK3 inhibitors []. JNK3, a member of the c-Jun N-terminal kinase family, plays a crucial role in apoptosis and is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease []. Compound 35b exhibits potent neuroprotective effects against amyloid β-induced neuronal cell death, highlighting its therapeutic potential for neurodegenerative disorders [].
Compound 35b was synthesized as part of a series of 37 analogs designed to explore the structure-activity relationship of 6-dihydroxy-1H-benzo[d]imidazoles as JNK3 inhibitors []. While the specific synthetic route for 35b isn't detailed in the provided abstract, the general approach likely involved modifications to a benzimidazole core structure. These modifications likely included:
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: